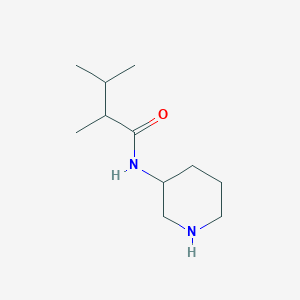

2,3-dimethyl-N-(piperidin-3-yl)butanamide

Description

2,3-Dimethyl-N-(piperidin-3-yl)butanamide is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of a piperidine ring attached to a butanamide backbone, with two methyl groups at the 2 and 3 positions of the butanamide chain . It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

2,3-dimethyl-N-piperidin-3-ylbutanamide |

InChI |

InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-10-5-4-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

JOEKNFKLQPWIIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(=O)NC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(piperidin-3-yl)butanamide typically involves the reaction of 2,3-dimethylbutanoyl chloride with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2,3-dimethyl-N-(piperidin-3-yl)butanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize by-products . The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(piperidin-3-yl)butanamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-N-(piperidin-3-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(piperidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,3-Dimethyl-N-(piperidin-3-yl)butanamide can be compared with other similar compounds such as:

2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide: A stereoisomer with similar chemical properties but different biological activities.

2,3-Dimethyl-N-(piperidin-4-yl)butanamide: A structural isomer with the piperidine ring attached at a different position.

The uniqueness of 2,3-dimethyl-N-(piperidin-3-yl)butanamide lies in its specific substitution pattern and the resulting chemical and biological properties .

Biological Activity

2,3-Dimethyl-N-(piperidin-3-yl)butanamide is a piperidine-derived compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Molecular Formula: C12H19N

Molecular Weight: 191.29 g/mol

IUPAC Name: 2,3-dimethyl-N-(piperidin-3-yl)butanamide

Structure: The compound consists of a butanamide backbone with a piperidine ring substituted at the nitrogen atom.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to 2,3-dimethyl-N-(piperidin-3-yl)butanamide have shown significant cytotoxicity across various cancer cell lines. A study demonstrated that piperidone derivatives induced apoptosis in multiple cancer types through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

| Compound | Cell Lines Tested | CC50 (µM) | Mechanism |

|---|---|---|---|

| 2608 | Breast, Colon | Low micromolar | ROS accumulation, apoptosis |

| 2610 | Leukemia, Lymphoma | Low micromolar | Proteasome inhibition |

These findings suggest that 2,3-dimethyl-N-(piperidin-3-yl)butanamide may share similar mechanisms of action due to its structural analogies with other piperidine compounds.

Antimicrobial Activity

Piperidine derivatives also exhibit antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates .

| Compound | Target Bacteria | MIC (µM) | Activity Type |

|---|---|---|---|

| 10 | S. aureus | 25.9 | Bactericidal |

| 10 | MRSA | 12.9 | Bactericidal |

The biological activities of 2,3-dimethyl-N-(piperidin-3-yl)butanamide can be attributed to several mechanisms:

- Apoptosis Induction: Similar to other piperidine derivatives, it may activate caspases and induce apoptosis through mitochondrial pathways.

- Antimicrobial Mechanisms: The compound could disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Enzyme Inhibition: Piperidine derivatives are known to inhibit various enzymes, which can lead to altered metabolic processes in target cells.

Case Studies

- Cytotoxicity in Cancer Cells:

- Antimicrobial Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.